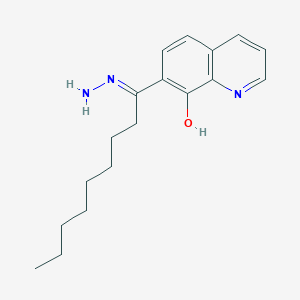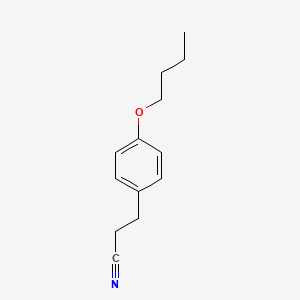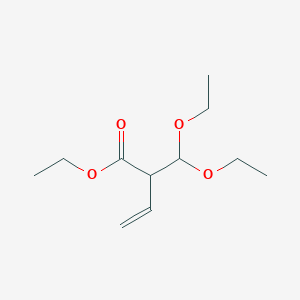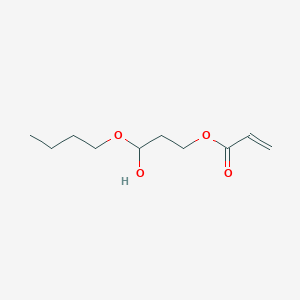
7-Nonanehydrazonoylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nonanehydrazonoylquinolin-8-ol: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound features a quinoline ring system fused with a nonanehydrazonoyl group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonanehydrazonoylquinolin-8-ol typically involves the following steps:
-
Formation of Quinolin-8-ol: : The initial step involves the synthesis of quinolin-8-ol, which can be achieved through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with glycerol, sulfuric acid, and an oxidizing agent .
-
Introduction of Nonanehydrazonoyl Group: This can be achieved through a hydrazonation reaction, where quinolin-8-ol is reacted with nonanehydrazine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-Nonanehydrazonoylquinolin-8-ol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the hydrazonoyl group can be replaced by other nucleophiles such as halides or amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Nonanehydrazonoylquinolin-8-ol has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry .
-
Biology: : It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound in biological research .
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases .
-
Industry: : It is used in the development of organic light-emitting diodes (OLEDs) and as a chelating agent in metal ion detection .
Wirkmechanismus
The mechanism of action of 7-Nonanehydrazonoylquinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A well-known quinoline derivative with antimicrobial and chelating properties.
8-Aminoquinoline: Another quinoline derivative used in the treatment of malaria.
5,7-Dinitroquinolin-8-ol: A quinoline derivative with potent antimicrobial activity.
Uniqueness
7-Nonanehydrazonoylquinolin-8-ol is unique due to the presence of the nonanehydrazonoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Eigenschaften
Molekularformel |
C18H25N3O |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
7-nonanehydrazonoylquinolin-8-ol |
InChI |
InChI=1S/C18H25N3O/c1-2-3-4-5-6-7-10-16(21-19)15-12-11-14-9-8-13-20-17(14)18(15)22/h8-9,11-13,22H,2-7,10,19H2,1H3/b21-16+ |
InChI-Schlüssel |
CHDVDESYNFSQAA-LTGZKZEYSA-N |
Isomerische SMILES |
CCCCCCCC/C(=N\N)/C1=C(C2=C(C=CC=N2)C=C1)O |
Kanonische SMILES |
CCCCCCCCC(=NN)C1=C(C2=C(C=CC=N2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)


![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
